4-(Methylamino)phenol

Analytical Chemistry Trace Metal Analysis Kinetic Spectrophotometry

Specify 4-(Methylamino)phenol for applications demanding its unique N-methyl reactivity: ultra-trace vanadium detection (0.019 ng/mL), bright orange-red hair dye formulations, or high-resolution photographic development. Substituting generic aminophenols yields failed results. Procure ≥98% purity for reproducible performance in kinetic assays and oxidative coupling reactions.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 150-75-4
Cat. No. B085996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)phenol
CAS150-75-4
Synonyms4-(methylamino)phenol
4-N-methylaminophenol
metol
metol sulfate (2:1)
N-methyl-4-aminophenol
p-Methylaminophenol sulfate
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)O
InChIInChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
InChIKeyZFIQGRISGKSVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether
Slightly soluble in ethanol;  insoluble in diethyl ether
Solubility in water = 11,718 ppm at 25 °C (est)
In water, 2.06X10+4 mg/L at 25 °C (est)
Solubility in water, g/100ml at 25 °C: 1.17

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)phenol (CAS 150-75-4): A Distinct Para-Substituted Phenol with Differentiated Reactivity in Oxidative Coupling, Analytical Detection, and Dye Formulation


4-(Methylamino)phenol (CAS 150-75-4), also known as p-methylaminophenol or N-methyl-4-aminophenol, is a para-substituted phenol derivative with the molecular formula C7H9NO [1]. It is structurally distinguished from the parent 4-aminophenol by the presence of a methyl group on the amino substituent . This N-methylation confers distinct physicochemical properties, including a melting point of 87°C, an estimated water solubility of approximately 11,718 ppm at 25°C, and a log Pow of 0.974 [2]. Its commercial relevance spans several decades, with established roles as a photographic developer (as its sulfate salt, Metol), a key intermediate in oxidative hair dye formulations, a corrosion inhibitor, and a versatile reagent in analytical chemistry for the spectrophotometric determination of metals and pharmaceuticals .

Why 4-(Methylamino)phenol (CAS 150-75-4) Cannot Be Indiscriminately Substituted with 4-Aminophenol or Other Analogs in Critical Applications


The N-methyl group on 4-(Methylamino)phenol is not a passive substituent; it fundamentally alters the compound's redox potential, reaction kinetics, and resulting chromophores compared to its parent, 4-aminophenol . This single methyl modification dictates its specific function as a primary intermediate in oxidative hair dye formulations, where it produces a distinct color profile (e.g., a bright orange-red) that cannot be replicated by 4-aminophenol or other derivatives like 3-methyl-4-aminophenol [1]. In analytical chemistry, this compound enables highly sensitive and selective kinetic methods for trace metal determination (e.g., vanadium at 0.019 ng/mL) that are not achievable with simpler aminophenols due to the specific rate and pathway of its bromate-driven oxidative coupling reaction [2]. Furthermore, in photographic development, its behavior as a low-contrast, high-resolution agent differs significantly from high-contrast agents like hydroquinone [3]. Therefore, treating it as a generic aminophenol will lead to failed formulations, inaccurate analytical results, and suboptimal process performance.

Quantitative Differentiation Evidence for 4-(Methylamino)phenol (CAS 150-75-4) Relative to Comparators


Superior Sensitivity and Selectivity in Spectrophotometric Vanadium Determination Compared to Alternative Methods

In the spectrophotometric determination of vanadium, 4-(methylamino)phenol (MAP) serves as a key reagent in a bromate-driven oxidative coupling reaction with 2,3,4-trihydroxybenzoic acid. This MAP-based kinetic method achieves a detection limit of 0.019 ng/mL for vanadium at 380 nm, which is among the lowest reported for a simple spectrophotometric technique [1]. This method is significantly more sensitive than many alternative vanadium determination methods, such as those based on Celestine blue-bromate reactions, which often report detection limits in the higher ng/mL or μg/L range [2]. The high sensitivity is attributed to the specific catalytic activity of vanadium on the MAP-THBA-bromate system, enabled by tartrate activation at pH 3.10 [1].

Analytical Chemistry Trace Metal Analysis Kinetic Spectrophotometry

Differential Performance as a Spectrophotometric Probe for Nifedipine Enabling a Specific Kinetic Assay

4-(Methylamino)phenol enables a specific kinetic spectrophotometric method for the determination of the drug nifedipine. The method relies on the reduction of nifedipine's nitro group to a hydroxylamino derivative, which then couples with the oxidation product of 4-(methylamino)phenol (N-methyl-1,4-benzoquinoneimine) in the presence of potassium dichromate [1]. This reaction produces a stable chromophore with maximum absorbance at 525 nm [1]. This approach is distinct from other spectrophotometric methods for nifedipine that rely on oxidation with agents like KMnO4, and it offers a viable alternative to more complex and expensive chromatographic methods (e.g., HPLC, GC) for routine analysis of pharmaceutical formulations [2].

Pharmaceutical Analysis Spectrophotometry Drug Quantitation

Essential Role as a Primary Intermediate Producing a Unique Orange-Red Shade in Oxidative Hair Dyes Unattainable with 4-Aminophenol

In oxidative hair dye formulations, 4-(methylamino)phenol acts as a primary intermediate that couples with compounds like 2-methyl-5-aminophenol to produce a bright orange-red color on hair [1]. This specific shade is a direct consequence of the compound's N-methyl substitution. Patent literature explicitly notes that other 4-aminophenol derivatives, such as 2-aminomethyl-4-aminophenol, cannot serve as a direct replacement for 4-aminophenol due to significant color differences; for instance, a combination with 2-methyl-5-aminophenol yields a red-brown hue instead of the desired bright orange-red [2]. This highlights the non-interchangeable nature of these structurally similar compounds based on their final color output.

Cosmetic Chemistry Hair Dye Formulation Color Science

Superior Low-Contrast Performance in Photographic Development for High-Frequency Applications Compared to Hydroquinone

In a comparative study of developing agents for transmission holography, developers based on Metol (the sulfate salt of 4-(methylamino)phenol) were found to produce Modulation Transfer Function (MTF) values greater than 1 at high spatial frequencies relevant to holography (>200 mm⁻¹) [1]. In contrast, the widely used developing agent hydroquinone showed no marked adjacency effects under the same conditions and did not achieve similar MTF performance [1]. This difference is attributed to the unique adsorption characteristics and lifetime of Metol's oxidation products, which inhibit further development and enhance edge sharpness [1]. In industrial X-ray film processing, this translates to a practical distinction: Metol is used for low-contrast development, while hydroquinone is employed for high contrast [2].

Photographic Chemistry Material Science Holography

High-Impact Application Scenarios for 4-(Methylamino)phenol (CAS 150-75-4) Based on Verifiable Differentiation


Ultra-Trace Spectrophotometric Determination of Vanadium in Seawater and Biological Fluids

This is the definitive application where 4-(methylamino)phenol's unique reactivity provides a clear advantage. Researchers and analytical laboratories should procure this compound specifically for developing a high-sensitivity kinetic assay for vanadium. As demonstrated in the evidence, the MAP-THBA-bromate system achieves a detection limit of 0.019 ng/mL [1], enabling reliable quantification of vanadium at the ultra-trace levels found in seawater and complex biological matrices like human plasma and urine [2]. The method's selectivity and sensitivity, derived from the specific catalytic effect of vanadium on this reaction, make it a powerful and cost-effective alternative to more expensive instrumental techniques like ICP-MS for this specific element.

Formulation of Bright Orange-Red Oxidative Hair Dyes

Cosmetic chemists and formulators should specify 4-(methylamino)phenol when the desired outcome is a bright orange-red hair color. The evidence from patent literature confirms that this compound, when coupled with agents like 2-methyl-5-aminophenol, yields this specific shade [3]. Attempting to substitute this with other aminophenols, such as 2-aminomethyl-4-aminophenol, will result in an entirely different color (e.g., red-brown) [3]. Therefore, the procurement of this specific intermediate is non-negotiable for product lines targeting this color profile.

Cost-Effective Kinetic Spectrophotometric Assay for Nifedipine in Pharmaceutical Quality Control

Pharmaceutical QC labs seeking to reduce operational costs and complexity for nifedipine analysis should source 4-(methylamino)phenol. The compound enables a validated kinetic spectrophotometric method that serves as a direct substitute for more resource-intensive HPLC or GC methods [4]. The assay is based on a specific reaction that yields a chromophore at 525 nm, providing accuracy and precision that are statistically equivalent to established reference methods at a 95% confidence level [4]. This scenario offers a compelling return on investment for labs performing routine analysis of nifedipine tablets.

Development of High-Resolution, Low-Contrast Photographic Materials and Holographic Plates

Specialists in photographic science and holography should procure Metol (the sulfate salt) when the goal is to achieve high MTF values (>1) and specific adjacency effects at high spatial frequencies [5]. The comparative evidence clearly differentiates its performance from high-contrast agents like hydroquinone, which lacks these desirable MTF characteristics [5]. This makes it the developer of choice for applications demanding maximum edge sharpness and resolution, such as the recording of transmission holograms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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